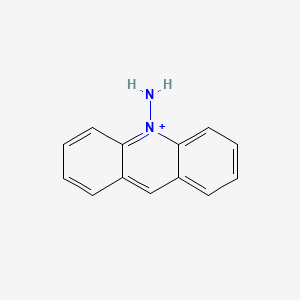

Acridinium, 10-amino-

CAS No.: 46405-76-9

Cat. No.: VC19626142

Molecular Formula: C13H11N2+

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46405-76-9 |

|---|---|

| Molecular Formula | C13H11N2+ |

| Molecular Weight | 195.24 g/mol |

| IUPAC Name | acridin-10-ium-10-amine |

| Standard InChI | InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |

| Standard InChI Key | LWNFDNCCDFHQDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |

Introduction

Structural Characteristics

The 10-amino-acridinium cation features a tricyclic aromatic system with a pyridinium ring flanked by two benzene rings. The amino group at position 10 introduces electron-donating effects, modulating the compound’s redox behavior and photophysical properties. Key structural attributes include:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₃N₂⁺ (with counterions like Cl⁻ or I⁻) |

| Charge Distribution | Positive charge localized on the pyridinium nitrogen |

| Aromatic System | Planar, conjugated π-system with extended delocalization |

| Functional Group Position | Amino group at position 10 (meta to the pyridinium nitrogen) |

This structure enables participation in redox reactions and interactions with electron-deficient substrates .

Synthesis and Functionalization

Core Synthesis Methods

The synthesis of 10-amino-acridinium derivatives typically involves:

-

Friedel-Crafts Alkylation: Formation of the acridinium core via alkylation of aromatic precursors.

-

Late-Stage Functionalization: Site-selective modifications using cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

-

Electrophilic Aromatic Substitution: Introduction of electron-withdrawing groups to modulate photophysical properties .

Table 1: Comparison of Synthesis Approaches

Scalability and Optimization

Recent advances in continuous-flow reactors enable gram-scale production of acridinium catalysts with minimal intermediate handling . For example, a four-step flow system achieves 3,6-dialkylation of acridinium salts with >90% yields .

Photophysical and Redox Properties

Electronic Structure

The amino group at position 10 lowers the LUMO energy, enhancing electron-accepting capacity. Key photophysical parameters include:

Redox Behavior

In aqueous solutions, 10-amino-acridinium undergoes reversible redox cycles:

-

Oxidation: Forms stable acridinyl radicals (E₁/₂ ~–0.54 V vs. SCE) .

-

Reduction: Generates neutral acridane species, critical for electron-transfer reactions .

Applications in Catalysis and Materials Science

Photoredox Catalysis

10-Amino-acridinium derivatives serve as efficient photocatalysts in:

-

Oxidative Couplings: Facilitate C–H functionalization under visible light .

-

Deuteration Reactions: Enable isotopic labeling of pharmaceuticals with high selectivity .

-

Fragmentation of Lignin Models: Achieve β-O–Ar bond cleavage in diol monoarylethers .

Table 2: Benchmark Photocatalytic Reactions

Medicinal and Analytical Applications

-

Antimicrobial Agents: Aminoacridiniums exhibit activity against Gram-positive bacteria .

-

PET Tracers: Radiofluorinated derivatives enable in vivo molecular imaging .

Stability and Environmental Impact

Photostability

Modifications to the acridinium core (e.g., electron-donating groups) enhance stability under prolonged irradiation. For example:

-

Tetramethoxy Derivatives: Retain >80% activity after 60 minutes of blue-light exposure .

-

Amino-Substituted Catalysts: Show 13% degradation over 1 hour in MeCN .

Environmental Considerations

The use of eco-friendly solvents (e.g., NMP) and low catalyst loadings (<0.10 mol%) aligns with sustainable chemistry principles .

Research Gaps and Future Directions

-

Computational Design: DFT studies to predict redox potentials for novel derivatives.

-

Biological Interactions: In-depth studies on DNA intercalation and cytotoxicity.

-

Industrial Scalability: Development of flow reactors for multi-ton production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume